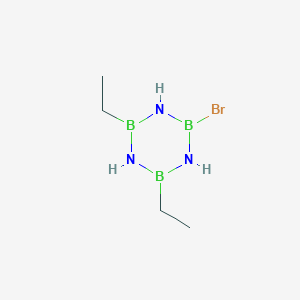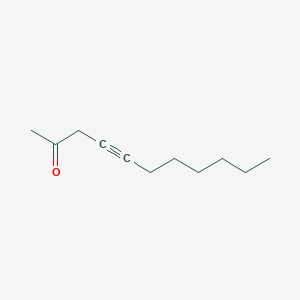
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its complex structure, which includes bromine, ethyl groups, and a triazatriborinane ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding boronic acid derivative, while substitution reactions can produce various substituted triazatriborinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its bromine and ethyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
2-Bromo-4,6-dimethyl-1,3,5-triazine: This compound has a similar triazine ring but with different substituents.
4,6-Diethyl-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1,3,5-triazine: Similar structure but without the ethyl groups, affecting its chemical properties.
Eigenschaften
CAS-Nummer |
136237-53-1 |
|---|---|
Molekularformel |
C4H13B3BrN3 |
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
2-bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C4H13B3BrN3/c1-3-5-9-6(4-2)11-7(8)10-5/h9-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
JPIPUYQXGMRWHX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)Br)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)





![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)



